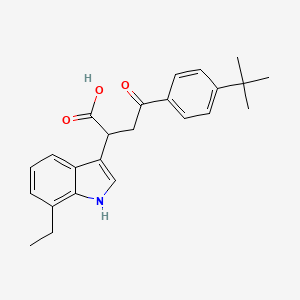
4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research into compounds similar to "4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid" focuses on the synthesis of novel chemical structures with potential therapeutic applications, investigating their molecular structures, and evaluating their chemical and physical properties.
Synthesis Analysis
The synthesis of similar indole-based hybrid scaffolds involves multi-step chemical reactions. For instance, the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves transforming 4-(1H-indol-3-yl)butanoic acid through several intermediate steps, including the formation of ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and subsequent reactions to achieve the final products (Nazir et al., 2018).
Molecular Structure Analysis
Studies on molecular structure analysis, such as FT-IR, molecular structure, first-order hyperpolarizability, MEP, HOMO, and LUMO analysis, provide insights into the electronic and optical properties of similar compounds. For example, the analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid elucidates the stability, charge transfer, and molecular electrostatic potential of the molecule (Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions, such as Knoevenagel condensation and nucleophilic substitution, are central to synthesizing similar compounds. These reactions allow for the creation of diverse chemical scaffolds with varying substituents and structural motifs, as demonstrated in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its antimicrobial and antioxidant activities evaluation (Kumar et al., 2016).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are often determined using techniques like X-ray diffraction and thermal analysis, providing insights into the stability and behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for understanding the potential applications of these compounds. Studies often involve in vitro and in silico analyses to evaluate these aspects, as seen in the research on novel bioactive oxadiazole natural product analogs (Maftei et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
Synthesis and Biological Activities : One study explored the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and isolating intermediates including 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid. These compounds were tested for antitumor activity against a panel of cell lines, with one compound showing potent activity (Maftei et al., 2013).
Enzyme Inhibition : Another study synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules displayed potent in vitro inhibitory potential against the urease enzyme and exhibited mild cytotoxicity towards cell membranes, suggesting their potential as therapeutic agents in drug design (Nazir et al., 2018).
Antioxidant Properties : Research on 4-hydroxycoumarin derivatives, including compounds structurally related to 4-oxobutanoic acid, showed that some of these compounds exhibit significant antioxidant properties in vitro. This suggests their potential use in therapies targeting oxidative stress-related conditions (Stanchev et al., 2009).
Larvicidal and Antimicrobial Activities : A study on novel triazinone derivatives, synthesized by condensing various acids including 4-oxobutanoic acid analogs, revealed that these compounds possess antimicrobial and mosquito larvicidal properties. This highlights their potential in developing new insecticides and antimicrobial agents (Kumara et al., 2015).
Agricultural Applications : In the field of agriculture, research on 4-chloroindole-3-acetic acid and its esters, which are structurally similar to the compound , demonstrated strong plant growth-promoting activities. Such compounds could be significant in enhancing crop growth and yield (Katayama, 2000).
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-5-15-7-6-8-18-20(14-25-22(15)18)19(23(27)28)13-21(26)16-9-11-17(12-10-16)24(2,3)4/h6-12,14,19,25H,5,13H2,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKVLKHHTMNVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)
![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)
![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)
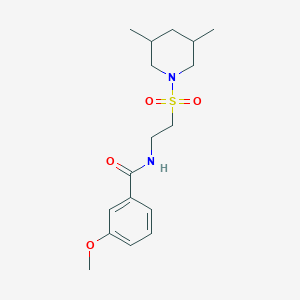
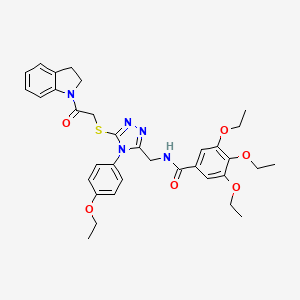
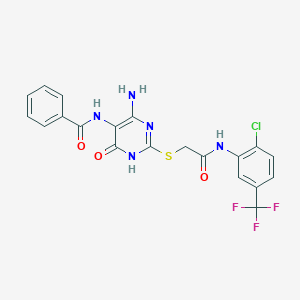
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)
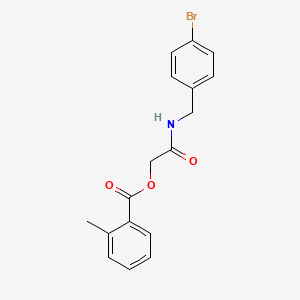
![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)
![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)
![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)
![N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2487179.png)

